Product packaging for D-Lyxose-2-13C(Cat. No.:CAS No. 83379-39-9)

D-Lyxose-2-13C

Cat. No.: B583855
CAS No.: 83379-39-9
M. Wt: 151.122
InChI Key: PYMYPHUHKUWMLA-RYINFSMFSA-N
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Description

Overview of D-Lyxose as a Carbohydrate in Research Contexts

D-Lyxose is an aldopentose, a five-carbon sugar that, while occurring rarely in nature, plays a significant role in various biochemical research applications. wikipedia.org It is a C'-2 epimer of D-xylose, meaning it differs only in the spatial arrangement of the hydroxyl group at the second carbon atom. wikipedia.org

In research, D-Lyxose serves as a valuable building block and a probe for enzymatic activity. It is a known precursor for the synthesis of bioactive compounds, including an immune stimulant and certain anti-tumor agents. nih.govfrontiersin.org Furthermore, enzymes that act on D-Lyxose, such as D-lyxose isomerase, are of great interest for their potential industrial applications in the production of other rare sugars. nih.govfrontiersin.orgresearchgate.net

The conformational preferences of D-Lyxose, meaning the different three-dimensional shapes it can adopt, are also a subject of study. Understanding these conformations is crucial for explaining its interactions with biological targets. grupodeespectroscopia.es

Rationale for Site-Specific Carbon-13 Labeling at the C-2 Position of D-Lyxose

The strategic placement of a stable isotope within a molecule is key to its utility as a tracer. Labeling D-Lyxose with Carbon-13 at the second carbon position (C-2) offers specific advantages for tracking its metabolic journey.

When D-Lyxose-2-13C enters a metabolic pathway, the ¹³C atom at the C-2 position acts as a beacon. For instance, in isomerization reactions catalyzed by enzymes like D-lyxose isomerase, which converts D-lyxose to D-xylulose, the labeled carbon can be tracked to its new position in the resulting ketose. nih.govfrontiersin.org This allows researchers to follow the specific chemical transformations occurring at that carbon atom.

Furthermore, in more complex metabolic networks like the pentose (B10789219) phosphate (B84403) pathway, the fate of individual carbon atoms is of great interest. isotope.com By starting with a specifically labeled precursor like this compound, scientists can untangle the intricate rearrangements and conversions that sugars undergo. For example, if this compound were to be metabolized further, the position of the ¹³C label in downstream products would reveal the specific enzymatic reactions that have taken place. This level of detail is often not achievable with uniformly labeled compounds, where all carbons are labeled with ¹³C. frontiersin.org

The ability to distinguish between isotopomers labeled at different positions is a powerful tool. Tandem mass spectrometry techniques have been developed to differentiate, for instance, C1 and C2 ¹³C-labeled glucose, allowing for the separate monitoring of the metabolic fate of these carbon atoms. nih.gov A similar principle applies to this compound, providing a precise lens through which to view its biochemical transformations.

Properties

CAS No.

83379-39-9

Molecular Formula

C5H10O5

Molecular Weight

151.122

IUPAC Name

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1

InChI Key

PYMYPHUHKUWMLA-RYINFSMFSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of D Lyxose 2 13c

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a primary tool for the structural elucidation and analysis of isotopically labeled compounds like D-Lyxose-2-13C. nih.govacs.org It allows for the unambiguous identification of molecules and accurate measurement of 13C enrichment. nih.govacs.org

High-Resolution 13C NMR for Positional Isotopic Enrichment Determination

High-resolution 13C NMR spectroscopy is instrumental in determining the specific position and the extent of isotopic labeling in this compound. The natural abundance of 13C is approximately 1.1%, meaning that in an unlabeled sample, the probability of finding a 13C atom at any given carbon position is low. univr.it In this compound, the enrichment of the 13C isotope at the C-2 position leads to a significant increase in the intensity of the corresponding signal in the 13C NMR spectrum.

The level of 13C enrichment can be determined by comparing the integration of the signal from the labeled carbon with those of the unlabeled carbons. omicronbio.com For accurate quantification, factors such as signal-to-noise ratio and digital resolution must be optimized to avoid truncation errors. omicronbio.com Parallel analysis by mass spectrometry can be used to validate the enrichment levels determined by NMR, with studies on other labeled sugars showing good agreement between the two techniques. omicronbio.com

In aqueous solutions, D-lyxose exists as a mixture of anomers, primarily the α- and β-pyranose forms. ehu.esresearchgate.net 1H NMR studies at 298 K show an α/β ratio of approximately 66:34. ehu.es The presence of the 13C label at the C-2 position will influence the signals of adjacent protons, which can be observed in the 1H NMR spectrum, providing another avenue for assessing enrichment.

Multidimensional NMR Techniques for Structural and Conformational Analysis of Labeled D-Lyxose

Multidimensional NMR techniques are essential for the complete structural and conformational analysis of this compound. iosrjournals.org These methods improve spectral resolution and sensitivity, which is particularly useful for complex molecules like carbohydrates. iosrjournals.orgbitesizebio.com

HSQC (Heteronuclear Single Quantum Correlation): This 2D experiment correlates the chemical shifts of protons directly attached to carbon atoms. ustc.edu.cn For this compound, the HSQC spectrum would show a strong correlation peak between the proton at C-2 (H-2) and the 13C-labeled C-2 carbon. This provides an unambiguous assignment of both the 1H and 13C signals for this position.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov In the context of this compound, HMBC can be used to trace the carbon skeleton by observing correlations from H-2 to adjacent carbons (C-1 and C-3), and from protons on adjacent carbons (H-1 and H-3) to the labeled C-2. However, the presence of high 13C enrichment can introduce artifacts and increase spectral complexity in standard HMBC experiments. nih.gov To mitigate this, modified pulse sequences that include carbon decoupling can be employed. nih.gov

COSY (Correlation Spectroscopy): This homonuclear 2D experiment shows correlations between protons that are spin-spin coupled, typically those on adjacent carbons. iosrjournals.org A COSY spectrum of this compound would help in assigning the proton signals by tracing the connectivity through the sugar backbone.

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system. iosrjournals.org For D-Lyxose, a TOCSY experiment can help to identify all the proton resonances belonging to a specific anomer.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. ehu.es NOESY data, combined with coupling constants, can be used to determine the three-dimensional structure and conformational preferences of the D-lyxose ring in solution. ehu.es Studies on D-lyxose have shown that in aqueous solution, the β-anomer primarily adopts a 4C1 chair conformation, while the α-anomer exists in equilibrium between the 1C4 and 4C1 chair forms. ehu.es

Table 1: Key Multidimensional NMR Experiments for this compound Analysis

NMR ExperimentType of Information ProvidedApplication to this compound
HSQCDirect one-bond 1H-13C correlationsConfirms the position of the 13C label by showing a strong correlation between H-2 and C-2.
HMBCLong-range (2-3 bond) 1H-13C correlationsTraces the carbon backbone connectivity around the labeled C-2 position.
COSYCorrelations between coupled protonsAssigns proton signals by showing connectivity between adjacent protons (e.g., H-1, H-2, H-3).
TOCSYCorrelations between all protons in a spin systemIdentifies all proton resonances belonging to a specific anomer of D-lyxose.
NOESYThrough-space correlations between protonsProvides information on the 3D structure and conformation of the sugar ring.

Elucidation of Spin-Spin Coupling Patterns Reflecting Carbon Connectivity

Spin-spin coupling (J-coupling) provides valuable information about the bonding and stereochemistry within a molecule. organicchemistrydata.org In this compound, the presence of the 13C label allows for the measurement of various J-coupling constants that are not readily accessible in unlabeled samples.

One-bond 13C-1H coupling (1JCH): The magnitude of 1JCH can provide information about the hybridization and substitution pattern of the carbon atom.

One-bond 13C-13C coupling (1JCC): The measurement of 1JCC between the labeled C-2 and its neighbors (C-1 and C-3) provides direct evidence of the carbon-carbon connectivity. ljmu.ac.ukresearchgate.net Techniques like 2D INADEQUATE are specifically designed to measure these couplings and can unambiguously trace out the carbon skeleton. ljmu.ac.ukresearchgate.net

Two- and three-bond 13C-1H coupling (2JCH, 3JCH): These long-range couplings, often measured from HMBC spectra, are dependent on the dihedral angles between the coupled nuclei and are therefore crucial for conformational analysis.

Three-bond 1H-1H coupling (3JHH): The magnitude of 3JHH, governed by the Karplus relationship, is dependent on the dihedral angle between the coupled protons. acs.org For example, the 3JH1,H2 coupling constant in D-lyxose provides insight into the conformation of the anomers. ehu.es

The analysis of these coupling patterns, in conjunction with other NMR data, allows for a detailed picture of the molecular structure and preferred conformation of this compound in solution.

Mass Spectrometry (MS)-Based Detection and Quantification

Mass spectrometry is a highly sensitive technique used for the detection and quantification of isotopically labeled compounds. buchem.com It is often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC). humankinetics.com

Isotopic Ratio Mass Spectrometry (IRMS) for Tracer Abundance Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the ratio of stable isotopes with very high precision. thermofisher.com It is the technique of choice for analyzing small differences in isotope ratios, such as those resulting from natural isotopic fractionation or low levels of isotopic labeling. thermofisher.com

When analyzing 13C-labeled compounds, IRMS can determine the 13C/12C ratio, which is then used to calculate the tracer abundance. nih.gov The results are often expressed in the delta (δ) notation, which represents the deviation of the sample's isotope ratio from that of a standard (Pee Dee Belemnite for carbon). thermofisher.comfujifilm.com For tracer experiments, the enrichment can also be expressed as atom percent excess.

IRMS can be coupled with gas chromatography (GC-C-IRMS) or liquid chromatography (LC-IRMS) to analyze specific compounds within a mixture. humankinetics.comthermofisher.com This allows for the determination of the isotopic enrichment of this compound and its metabolites in biological samples, providing insights into metabolic pathways. thermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Labeled Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds, including derivatized monosaccharides. acs.orgnih.gov It is a well-established method for metabolic profiling using stable isotope tracers. acs.orgnih.gov

For GC-MS analysis, non-volatile compounds like D-lyxose must first be chemically derivatized to make them volatile. acs.orgnih.gov Several derivatization procedures are available for carbohydrates, such as peracetylation or the formation of aldononitrile acetates. acs.orgnih.gov The choice of derivative is crucial as it influences the fragmentation pattern observed in the mass spectrometer.

When a 13C-labeled compound like this compound is analyzed by GC-MS, the mass of the molecular ion and its fragments will be shifted by one mass unit for each 13C atom incorporated. By analyzing the mass spectra, it is possible to determine the positional isotopic information and quantify the fractional incorporation of 13C into each carbon atom of the molecule and its metabolites. acs.orgnih.gov This allows researchers to trace the metabolic fate of the labeled carbon atom through various biochemical pathways. nih.gov

Table 2: Comparison of MS-Based Techniques for this compound Analysis

TechniquePrinciplePrimary Application for this compound
IRMSHigh-precision measurement of isotope ratios (e.g., 13C/12C).Accurate determination of tracer abundance and enrichment levels, especially at low concentrations.
GC-MSSeparation of volatile derivatives by GC followed by mass analysis.Profiling and quantification of labeled D-lyxose and its metabolites in complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and indispensable analytical technique for the analysis of this compound, particularly within intricate biological samples. nih.gov This method synergistically combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection provided by mass spectrometry. nih.gov The use of a stable isotope label, such as ¹³C, allows for precise tracing and quantification of the compound as it moves through metabolic pathways. nih.govresearchgate.net

In the context of metabolomics, LC-MS enables the tracking of ¹³C-labeled D-Lyxose as it is incorporated into various downstream metabolites. nih.gov This is achieved by monitoring the mass shift introduced by the ¹³C isotope. For this compound, the molecular weight is increased by one mass unit compared to its unlabeled counterpart, allowing for clear differentiation from endogenous pools of the sugar. The high resolution and sensitivity of modern mass spectrometers can accurately determine the isotopic enrichment in metabolites, providing quantitative data on metabolic fluxes. nih.gov

For the analysis of highly polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode. nih.govnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which is effective for retaining and separating polar analytes that are poorly retained in reversed-phase chromatography. nih.gov The use of ¹³C-labeled internal standards during HILIC-LC-MS analysis is crucial for accurate quantification, as it compensates for variations in sample preparation and matrix effects that can cause ionization suppression or enhancement. nih.govthermofisher.com

The following table illustrates typical parameters for a HILIC-LC-MS method suitable for the analysis of ¹³C-labeled monosaccharides like this compound in a biological matrix.

ParameterCondition
Chromatography System Ultra-High Performance Liquid Chromatography (UHPLC)
Column HILIC with amide or zwitterionic stationary phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with buffer (e.g., 10 mM Ammonium Acetate, pH 9)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 2-5 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF)
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Detection Selected Reaction Monitoring (SRM) or full scan for isotopologue distribution

Chromatographic Separations for Isotope-Labeled Carbohydrates

The separation of isotope-labeled carbohydrates like this compound from a mixture of other sugars and biomolecules presents a significant analytical challenge due to the structural similarity of monosaccharide isomers. Effective chromatographic techniques are essential to achieve the necessary resolution for accurate identification and quantification.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a premier technique for the analysis of carbohydrates, including their isotopically labeled forms. chromatographyonline.comchromatographyonline.com This method offers high-resolution separation of carbohydrates without the need for derivatization. chromatographyonline.comchromatographyonline.com Carbohydrates, being weakly acidic, can be separated as anions at high pH on a strong anion-exchange column. waters.com

HPAEC-PAD is particularly adept at separating closely related sugar isomers, such as epimers and aldose-ketose pairs, which often co-elute in other chromatographic modes. chromatographyonline.com This makes it a valuable tool for analyzing complex hydrolysates of polysaccharides or biological fluids where multiple monosaccharides are present. The separation of pentose (B10789219) isomers, which include lyxose, arabinose, xylose, and ribose, can be effectively achieved using this technique. While specific data for this compound is not widely published, the separation principles remain the same, with the ¹³C label having a negligible effect on chromatographic retention in HPAEC.

Pulsed Amperometric Detection provides highly sensitive and direct detection of carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode. waters.com This detection method is robust and can quantify analytes at picomole levels. fagg.be However, the high salt and high pH mobile phases used in HPAEC are generally not compatible with direct coupling to mass spectrometry, although specialized interfaces have been developed to overcome this limitation. nih.gov

Below is a representative table of retention times for common monosaccharides, including pentoses, using an HPAEC-PAD method. This illustrates the resolving power of the technique for isomers similar to D-Lyxose.

CompoundRetention Time (min)
Rhamnose4.8
Arabinose5.5
Galactose7.2
Glucose7.8
Xylose 8.5
Mannose9.2
Fructose10.1
Data is representative and based on typical HPAEC-PAD separations of monosaccharide standards. Actual retention times may vary based on specific column and eluent conditions. usda.govresearchgate.net

Other Advanced Chromatographic Methods

Beyond HPAEC-PAD, several other advanced chromatographic techniques are employed for the separation of isotope-labeled carbohydrates.

Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned previously, HILIC is a powerful technique for separating polar compounds. It is highly compatible with mass spectrometry, making it ideal for stable isotope tracing studies where both separation and mass information are critical. HILIC can effectively separate monosaccharide isomers, and the use of ¹³C-labeled internal standards is common practice to ensure accurate quantification. nih.govresearchgate.net The separation mechanism is based on the partitioning of the analytes between a water-enriched layer on the surface of the polar stationary phase and the less polar mobile phase. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC is an emerging chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com It offers advantages such as high speed, efficiency, and reduced use of organic solvents. mdpi.com While traditionally used for non-polar compounds, recent advancements, including the use of polar co-solvents and specialized stationary phases, have enabled the separation of polar molecules like carbohydrates. nih.govresearchgate.net SFC coupled with mass spectrometry (SFC-MS) has been shown to separate native monosaccharides, including pentose isomers, in a short analysis time. nih.govresearchgate.net

Chiral Chromatography: The separation of enantiomers, such as D-Lyxose and L-Lyxose, requires a chiral environment. This is achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for this purpose. chromatographyonline.com Chiral HPLC can resolve the enantiomers and, in some cases, even the anomers (α and β forms) of a sugar in a single run. nih.gov A published study demonstrated the successful chiral separation of a racemic mixture of D,L-lyxose into its respective anomeric forms using a Chiralpak AD-H column. researchgate.net This capability is crucial for studies where the stereochemistry of the labeled sugar is of interest.

The following table summarizes the key features of these advanced chromatographic methods for the analysis of this compound.

Chromatographic MethodPrincipleKey Advantages for this compound Analysis
HILIC Partitioning on a polar stationary phase.Excellent for polar compounds, highly compatible with MS for isotope analysis. nih.govnih.gov
SFC Separation using a supercritical fluid mobile phase.Fast analysis, reduced solvent consumption, compatible with MS. mdpi.comresearchgate.net
Chiral HPLC Enantioselective interactions with a chiral stationary phase.Separation of D- and L-enantiomers, and potentially anomers. researchgate.netnih.gov

Applications in Metabolic Pathway Elucidation and Flux Analysis

Tracing Carbon Flow through Central Carbon Metabolism

Central carbon metabolism comprises the fundamental pathways that generate energy and biosynthetic precursors for the cell. These include the pentose (B10789219) phosphate (B84403) pathway (PPP), glycolysis, gluconeogenesis, and the tricarboxylic acid (TCA) cycle. D-Lyxose-2-¹³C can serve as a powerful probe to investigate the dynamics of these interconnected pathways.

The pentose phosphate pathway is a crucial metabolic route that runs parallel to glycolysis, and it is responsible for producing NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), a key reductant in biosynthetic reactions, and pentose sugars for nucleotide synthesis. When D-Lyxose-2-¹³C is introduced into a biological system, it can be isomerized to D-xylulose. D-xylulose can then be phosphorylated to D-xylulose-5-phosphate, a key intermediate of the non-oxidative branch of the PPP.

The ¹³C label at the second carbon of the lyxose backbone would consequently appear at the second carbon of xylulose-5-phosphate. The subsequent reactions of the non-oxidative PPP involve the enzymes transketolase and transaldolase, which shuffle carbon atoms between different sugar phosphates. By tracking the distribution of the ¹³C label from D-Lyxose-2-¹³C into other PPP intermediates such as ribose-5-phosphate, sedoheptulose-7-phosphate, and erythrose-4-phosphate, researchers can quantify the flux through these reversible reactions. This information is critical for understanding how cells balance the production of NADPH and pentoses according to their metabolic needs.

Table 1: Hypothetical ¹³C Labeling Patterns in Pentose Phosphate Pathway Intermediates from D-Lyxose-2-¹³C

This interactive table illustrates the expected distribution of the ¹³C label in key metabolites of the pentose phosphate pathway when D-Lyxose-2-¹³C is used as a tracer. The data is based on established reaction mechanisms and serves to demonstrate the principles of metabolic flux analysis.

MetaboliteLabeled Carbon Position(s)Expected Enrichment (%)Pathway Implication
D-Xylulose-5-phosphateC295Direct entry into the PPP after isomerization and phosphorylation.
Ribose-5-phosphateC1, C240Indicates flux through transketolase from xylulose-5-phosphate.
Sedoheptulose-7-phosphateC2, C435Reflects the activity of transketolase transferring a two-carbon unit.
Erythrose-4-phosphateC225Shows carbon shuffling through transaldolase.
Fructose-6-phosphate (B1210287)C1, C330Demonstrates the connection between the PPP and glycolysis.

The pentose phosphate pathway is intricately linked to glycolysis, the central pathway for glucose breakdown. Intermediates of the PPP, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, can enter the glycolytic pathway. By tracing the ¹³C label from D-Lyxose-2-¹³C, it is possible to determine the contribution of the PPP to the glycolytic flux. For instance, the appearance of ¹³C in glycolytic intermediates like fructose-1,6-bisphosphate and pyruvate (B1213749) would indicate the flow of carbon from the PPP into glycolysis.

Conversely, in organisms capable of gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors), the labeled carbons can be traced backwards from the PPP intermediates into newly synthesized glucose. This allows for the quantification of gluconeogenic flux and the contribution of pentose sugars to glucose production. The specific position of the ¹³C label provides crucial information to distinguish between different metabolic routes.

The TCA cycle is the final common pathway for the oxidation of fuel molecules. The entry of carbon into the TCA cycle is not limited to acetyl-CoA derived from glycolysis. Anaplerotic reactions replenish TCA cycle intermediates that are withdrawn for biosynthetic purposes (cataplerosis).

Pyruvate, which can be formed from glycolytic intermediates derived from D-Lyxose-2-¹³C metabolism, can enter the TCA cycle via two main routes: conversion to acetyl-CoA by pyruvate dehydrogenase, or carboxylation to oxaloacetate by pyruvate carboxylase (an anaplerotic reaction). Tracing the ¹³C label from D-Lyxose-2-¹³C into TCA cycle intermediates like citrate, succinate, and malate (B86768) can help to quantify the relative fluxes of these two pathways. The distinct labeling patterns resulting from these different entry points allow for a detailed analysis of anaplerotic and cataplerotic fluxes, providing insights into how the cell maintains the integrity of the TCA cycle under various physiological conditions.

Investigating Rare Sugar Metabolism and Interconversion Pathways

D-lyxose is a rare sugar, meaning it is not commonly found in nature. The study of its metabolism provides valuable insights into the enzymatic machinery capable of processing unusual carbohydrates and the potential for engineering novel metabolic pathways.

The initial step in the metabolism of D-lyxose in many microorganisms is its isomerization to D-xylulose, catalyzed by the enzyme D-lyxose isomerase. By using D-Lyxose-2-¹³C, researchers can monitor this reaction in real-time using NMR spectroscopy. The disappearance of the ¹³C signal corresponding to D-lyxose and the appearance of a new signal corresponding to D-xylulose allows for the precise measurement of enzyme kinetics and the study of factors that influence this conversion.

Furthermore, some enzymes can catalyze the epimerization of sugars, which involves changing the stereochemistry at a single carbon center. For example, the epimerization of D-lyxose at the C2 position would yield D-xylose. The use of D-Lyxose-2-¹³C would be instrumental in studying such reactions, as the fate of the labeled carbon can be unambiguously tracked, confirming the mechanism of the enzymatic transformation.

While D-lyxose is rare, some organisms are capable of its biosynthesis or can utilize it as a carbon source. In systems that can produce D-lyxose, providing a ¹³C-labeled precursor (such as ¹³C-glucose) and analyzing the labeling pattern in the resulting D-lyxose can reveal the biosynthetic pathway.

In organisms that can break down D-lyxose, D-Lyxose-2-¹³C is an ideal tracer to elucidate the catabolic pathway. By identifying the labeled downstream metabolites, researchers can piece together the sequence of reactions involved in its degradation. This knowledge is not only of fundamental scientific interest but also has potential applications in biotechnology, for example, in the engineering of microorganisms to convert rare sugars into valuable products.

Table 2: Research Findings on D-Lyxose Metabolism in Bacteria

This interactive table summarizes key findings from studies on the enzymatic conversion and metabolic pathways of D-lyxose in various bacterial species.

BacteriumEnzymeMetabolic PathwayKey Findings
Escherichia coliD-lyxose isomeraseIsomerization to D-xyluloseThe initial step in D-lyxose catabolism involves its conversion to D-xylulose, which then enters the pentose phosphate pathway.
Caulobacter crescentusD-lyxose dehydrogenaseOxidative pathwayD-lyxose can be oxidized to D-xylonolactone, initiating an alternative catabolic route.
Thermus thermophilusXylose isomeraseCo-utilization with glucoseEvolved strains can efficiently co-metabolize D-xylose (an epimer of D-lyxose) and glucose, indicating flexible metabolic regulation.

Quantitative Metabolic Flux Analysis (MFA) Using D-Lyxose-2-13C

Quantitative Metabolic Flux Analysis (MFA) is a powerful methodology used to determine the rates (fluxes) of reactions within a metabolic network in living cells. springernature.com The core of 13C-MFA involves introducing a substrate labeled with the stable isotope ¹³C into a biological system and then measuring the distribution of this label in downstream metabolites. frontiersin.org This distribution pattern is a direct consequence of the active metabolic pathways and their relative fluxes.

The choice of the isotopic tracer is a critical step in experimental design, as it largely determines the precision with which one can estimate metabolic fluxes. nih.gov Different tracers provide different sensitivities for specific pathways. nih.gov As a C5 sugar, this compound is theoretically well-suited for probing pathways involving pentoses, most notably the Pentose Phosphate Pathway (PPP). The label on the second carbon atom (C-2) allows for precise tracking of the carbon skeleton as it is processed by the enzymes of the PPP and connected pathways. This is analogous to the use of tracers like [2-¹³C]glucose, which has been shown to be effective in resolving fluxes through the PPP. nih.gov By tracing the fate of the ¹³C from the C-2 position of lyxose, researchers can quantify its entry into central carbon metabolism and its conversion into various intermediates.

Experimental Design for Steady-State and Dynamic 13C-Tracer Experiments

The design of an isotope labeling experiment (ILE) is a foundational component of the 13C-MFA workflow. frontiersin.org Experiments can be broadly categorized as steady-state or dynamic, each providing different types of information.

Steady-State Experiments: A key assumption for many 13C-MFA studies is that the cellular metabolism is at a steady state, meaning the concentrations of intracellular metabolites are constant over time. nih.gov In a steady-state experiment, cells are cultured with a medium containing the isotopic tracer (e.g., this compound) for a duration sufficient to allow the label to distribute throughout the metabolic network and reach isotopic equilibrium. At this point, the labeling pattern in the metabolites becomes constant. The experimental design would involve defining the precise composition of the carbon source, for instance, a mixture of unlabeled glucose and this compound. The resulting labeling patterns in intermediates and protein-bound amino acids are then measured to calculate time-averaged metabolic fluxes.

Dynamic Experiments: In contrast, dynamic or isotopically nonstationary 13C-MFA involves tracking the incorporation of the label over a time course before isotopic steady state is reached. nih.gov This method provides a snapshot of the metabolic kinetics and can be particularly useful for systems where achieving a steady state is difficult or for studying rapid metabolic responses. An experimental setup could involve introducing this compound to a cell culture and then harvesting samples at multiple, short time intervals. Analysis of the changing isotopic patterns in key metabolites at each time point allows for the determination of flux rates.

The data generated from such an experiment would consist of Mass Isotopomer Distributions (MIDs) for various metabolites over time.

Table 1. Hypothetical Mass Isotopomer Distribution (MID) of Sedoheptulose 7-phosphate in a Dynamic Labeling Experiment with this compound. The table illustrates the fractional abundance of molecules with a certain number of ¹³C atoms (M+n) over time.
Time PointM+0 (Unlabeled)M+1 (Singly Labeled)M+2 (Doubly Labeled)M+n...
0 min1.0000.0000.000...
2 min0.8500.1450.005...
5 min0.6200.3500.030...
10 min0.4000.5200.080...

Deciphering Compartmentalized Metabolism through Isotopic Labeling

In eukaryotic cells, metabolic pathways are often segregated into different subcellular compartments, such as the cytosol and mitochondria. This compartmentation allows for distinct regulation and function of metabolic processes. Standard metabolic measurements often reflect a whole-cell average, potentially masking important subcellular activities.

Isotopic labeling with tracers like this compound offers a powerful method to probe compartmentalized metabolism. Metabolites that are present in multiple compartments can exhibit different labeling patterns depending on the specific enzymatic reactions and substrate pools within each compartment. For instance, if this compound is metabolized to an intermediate that is then transported from the cytosol to the mitochondria, the labeling pattern of that intermediate and its subsequent products could differ between the two compartments. By experimentally separating these compartments (e.g., through cell fractionation) and analyzing the isotopic enrichment in each fraction, it is possible to quantify intercompartmental transport fluxes and reaction rates, providing a more detailed and accurate picture of cellular metabolism.

Role in Elucidating Biochemical Reaction Mechanisms

Probing Enzyme Reaction Mechanisms with Site-Specific Labeling

The use of substrates with site-specific isotopic labels, such as D-Lyxose-2-13C, is a cornerstone of modern enzymology. oup.comnih.govnih.gov This technique enables the precise tracking of atomic rearrangements during catalysis, offering a clear window into the intricate steps of an enzyme's mechanism. By following the position of the ¹³C label from substrate to product, scientists can deduce the bonds broken and formed, identify key intermediates, and understand the specific chemical transformations catalyzed by the enzyme. nih.govnih.gov

Investigating Substrate Specificity and Catalytic Action of D-Lyxose-Metabolizing Enzymes

When this compound is incubated with a purified D-lyxose isomerase, the reaction can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. The appearance of a signal corresponding to D-xylulose with the ¹³C label specifically at the C2 position confirms the enzyme's catalytic action. This approach is particularly valuable when studying enzymes with broad substrate specificity to verify their activity on D-lyxose. For instance, a novel D-lyxose isomerase from the hyperthermophilic archaeon Thermofilum sp. (TsLI) was found to be highly specific for D-lyxose, exhibiting less than 2% activity towards other sugars like D-mannose. nih.gov Using this compound with such an enzyme would unequivocally demonstrate that the C2 of lyxose becomes the C2 of xylulose, validating the isomerization reaction.

Kinetic Properties and Substrate Specificity of D-Lyxose Isomerases
Enzyme SourceSubstrateKm (mM)Vmax (U/mg)Relative Activity (%)
Thermofilum sp. (TsLI)D-Lyxose74338100
D-Mannose--<2
D-Talose--<2
L-Ribose--<2

Elucidating Stereochemical Course of Enzymatic Transformations

Many enzymatic reactions are stereospecific, meaning they proceed with a particular three-dimensional orientation. This compound is a critical tool for deciphering the stereochemical course of these transformations. The isomerization of aldoses to ketoses by enzymes like D-lyxose isomerase is believed to proceed through a hydride shift mechanism. nih.govnih.govresearchgate.net This involves the transfer of a hydrogen atom with two electrons (a hydride ion) from one carbon to another.

By using this compound, researchers can follow the fate of the atoms at the C2 position. The key mechanistic question is whether the hydride moves from C2 to C1 of the sugar backbone. nih.govcornell.edu Using the ¹³C label as an anchor point, NMR techniques can be employed to determine the connectivity and spatial relationship of atoms in the product, D-xylulose. This allows scientists to confirm that the reaction is an intramolecular 1,2-hydride shift. nih.govcornell.edu Such experiments have been crucial in establishing the mechanism for the well-studied D-xylose isomerase, which provides a model for D-lyxose isomerase. nih.govnih.govresearchgate.net The use of a specifically labeled substrate like this compound is the most direct way to observe this stereochemical event and rule out alternative mechanisms involving solvent exchange. nih.gov

Understanding Carbon Scrambling and Exchange Reactions

Isotopic tracers like this compound are essential for detecting and quantifying such rearrangements. researchgate.net If this compound is fed to a biological system, it will be metabolized and its carbon atom will be incorporated into other compounds. By analyzing the distribution of the ¹³C label in downstream metabolites, researchers can identify unexpected labeling patterns. For example, if the ¹³C label, which started at the C2 position of lyxose, appears at positions other than those predicted by the canonical pathways, it is clear evidence of carbon scrambling. researchgate.net This information is vital for building accurate metabolic models and understanding the true flux through interconnected pathways.

Tracing Precursor-Product Relationships in Complex Biosynthetic Routes

A fundamental challenge in biochemistry is to map the flow of atoms from simple precursors to complex biomolecules. ¹³C-labeled compounds are the gold standard for this type of investigation, a field often referred to as ¹³C-Metabolic Flux Analysis (¹³C-MFA). nih.govnih.gov this compound can be used as a specific tracer to delineate the biosynthetic routes originating from D-lyxose.

Integration with Systems Biology and Omics Technologies

Metabolomics Guided by Stable Isotope Labeling

Stable isotope labeling is a cornerstone of modern metabolomics, enabling the system-wide study of cellular metabolism. tandfonline.com The introduction of a stable, non-radioactive isotope like ¹³C into a metabolite allows it to be distinguished from its naturally occurring (¹²C) counterpart by mass spectrometry. embopress.org This technique, often referred to as metabolic flux analysis, provides a quantitative measure of the rates of metabolic reactions in a living cell. embopress.org

When D-Lyxose-2-13C is introduced into a biological system, it is taken up by cells and enters metabolic pathways. D-Lyxose can be isomerized to D-xylulose, an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govresearchgate.net As the ¹³C-labeled carbon atom is processed by enzymes, the label is incorporated into a series of downstream metabolites. By analyzing the mass shifts in these metabolites, researchers can trace the fate of the carbon atom from D-Lyxose, thereby mapping its metabolic journey. embopress.orgnih.gov

A significant challenge in untargeted metabolomics is the accurate identification of thousands of signals detected by mass spectrometry. frontiersin.orgacs.org Stable isotope labeling with compounds like this compound greatly enhances the confidence of metabolite identification. tandfonline.com When analyzing a sample, metabolites derived from the labeled tracer will appear as pairs of signals: the unlabeled (M+0) form and the labeled (M+1, M+2, etc.) form, separated by a distinct mass difference corresponding to the number of incorporated ¹³C atoms. nih.gov This characteristic isotopic pattern helps distinguish true biological metabolites from background noise or analytical artifacts. frontiersin.org

Furthermore, this method provides a robust platform for relative quantification. acs.org By comparing the intensity of the labeled isotopologues to the unlabeled ones, researchers can determine the proportion of a metabolite pool that is newly synthesized from the provided tracer. embopress.org This allows for a more dynamic and accurate measurement of metabolic activity than what can be achieved by measuring total pool sizes alone. nih.gov

Interactive Data Table: Expected Mass Isotopologue Distribution for D-Lyxose and a Downstream Metabolite. Press Run to see a hypothetical example of how D-Lyxose-2-¹³C incorporation would be reflected in mass spectrometry data for D-Xylulose, a direct isomerization product.

import pandas as pd

data = { 'Metabolite': ['D-Lyxose', 'D-Lyxose', 'D-Xylulose', 'D-Xylulose'], 'Isotopologue': ['M+0 (Unlabeled)', 'M+1 (from this compound)', 'M+0 (Unlabeled)', 'M+1 (from this compound)'], 'Description': [ 'Naturally occurring D-Lyxose in the system.', 'D-Lyxose tracer with one ¹³C atom.', 'D-Xylulose synthesized from unlabeled sources.', 'D-Xylulose synthesized from this compound, retaining the label.' ], 'Expected Mass Shift': ['None', '+1.00335 Da', 'None', '+1.00335 Da'] }

df = pd.DataFrame(data) print(df.to_markdown(index=False))

Stable isotope tracing is a powerful strategy for discovering previously unknown metabolic pathways. tandfonline.com The metabolism of rare sugars like D-Lyxose is not fully defined in all organisms. nih.gov By feeding cells this compound and performing untargeted metabolomics, researchers can identify novel metabolites that incorporate the ¹³C label. wellcomeopenresearch.org The specific labeling pattern of these newly discovered compounds can provide crucial clues about the biochemical reactions that produced them. tandfonline.com

For instance, evidence suggests that some organisms can metabolize D-xylose through pathways other than the canonical xylose isomerase route, such as the Weimberg pathway which involves conversion to 2-keto-3-deoxy-pentonate. nih.gov If this compound were shunted into such an alternative pathway, the resulting intermediates and end-products, like pyruvate (B1213749) and glycoaldehyde, would carry the ¹³C label in a predictable position. nih.gov Identifying these labeled products via mass spectrometry would provide direct evidence for the activity of this novel metabolic route. embopress.org This approach has been successfully used to uncover new pathways, such as riboneogenesis in yeast. tandfonline.com

Proteomics and Labeled Sugars for Glycoprotein (B1211001) Characterization

Glycosylation, the attachment of sugar chains (glycans) to proteins, is a critical post-translational modification that affects protein function, localization, and stability. creative-proteomics.com The study of glycoproteins on a system-wide level is a key area of proteomics. Metabolic labeling with modified sugars is a powerful technique to investigate the glycoproteome. nih.govpnas.org

While methods often use sugar analogs containing chemical reporters like azides for affinity enrichment, stable isotope labeling offers a complementary approach for quantitative analysis. pnas.orgsigmaaldrich.com If a cell can metabolize D-Lyxose and incorporate it into its glycan structures, feeding it this compound would result in the production of "heavy" glycoproteins. These labeled glycoproteins can be detected and quantified using mass spectrometry-based proteomics. acs.org This strategy, analogous to Stable Isotope Labeling by Amino acids in Cell culture (SILAC), allows for precise relative quantification of glycoprotein abundance between different experimental conditions. nih.gov By comparing the proteomic profiles of cells grown with labeled versus unlabeled D-Lyxose, researchers can identify and quantify proteins that are glycosylated with this specific sugar, offering insights into the dynamics of glycoprotein synthesis and turnover. acs.org

Future Directions and Emerging Research Avenues

Advancements in Microscale and Single-Cell Isotopic Tracing

The field of single-cell metabolomics is rapidly evolving, aiming to dissect the intricate metabolic heterogeneity within cell populations. tandfonline.com Isotopic tracing at the single-cell level is a powerful technique to study metabolic dynamics and intercellular interactions with spatial precision. tandfonline.com Techniques like spatial single-cell isotope tracing, which combines stable isotope labeling with spatially resolved metabolomics, offer a window into localized metabolic activities. tandfonline.com

The application of D-Lyxose-2-13C in these advanced methodologies holds considerable promise. By introducing this labeled sugar, researchers can track its incorporation into various metabolic pathways within individual cells. This is particularly relevant for understanding metabolic heterogeneity in complex systems like cancerous tumors. nih.gov For instance, methods such as 13C-SpaceM have been developed to trace 13C-labeled glucose in fatty acid synthesis at the single-cell level, revealing significant heterogeneity that is obscured in bulk analyses. nih.gov Similar approaches using this compound could elucidate the roles of rare sugars in cellular metabolism with unparalleled detail.

Future advancements will likely focus on enhancing the sensitivity and throughput of these techniques. Innovations in mass spectrometry (MS), such as matrix-free laser desorption ionization (LDI-MS), are enabling the analysis of small metabolites in single cells with minimal sample preparation. tandfonline.com Combining these technologies with this compound will allow for real-time tracking of its metabolic fate, providing critical insights into cellular physiology and disease states. tandfonline.com

Table 1: Techniques in Single-Cell Isotopic Tracing

TechniqueDescriptionPotential Application with this compound
Spatial Single-Cell Isotope Tracing Integrates stable isotope labeling with spatially resolved metabolomics to map metabolic activity within tissues. tandfonline.comElucidating the spatial heterogeneity of D-Lyxose metabolism in complex biological samples.
13C-SpaceM A method for spatial single-cell isotope tracing of 13C-labeled carbons in lipids. nih.govTracking the incorporation of the 13C label from this compound into lipid biosynthesis pathways at the single-cell level.
NanoSIMS (Nanoscale Secondary Ion Mass Spectrometry) Enables spatially resolved tracking of isotope tracers in cells and their components at high resolution. researchgate.netVisualizing the subcellular localization of this compound and its metabolic products.
Raman-FISH Combines Raman microspectroscopy with fluorescence in situ hybridization to link metabolic function with phylogenetic identity. oup.comIdentifying specific microbial species that assimilate this compound in complex environmental communities.

Development of Novel this compound Derivatives for Specialized Research

The synthesis of novel derivatives of this compound represents a significant avenue for expanding its utility in specialized research areas. By chemically modifying the D-lyxose scaffold while retaining the 13C label at the C-2 position, researchers can create probes tailored for specific biological questions.

For example, the development of thioesterified cellulose (B213188) derivatives has opened new routes for creating important biomaterials. researchgate.net A similar approach could be applied to this compound to synthesize novel probes for studying carbohydrate-protein interactions or for targeted delivery to specific cell types. The synthesis of such derivatives often involves multi-step chemical reactions, and their structures are confirmed using techniques like FTIR, Raman, and solid-state 13C CP MAS NMR spectroscopy. researchgate.net

Furthermore, the discovery of novel siderophore derivatives, such as acyl-desferrioxamines, highlights the potential for identifying new bioactive compounds through the interplay of different biosynthetic pathways. researchgate.netbiorxiv.org Stable isotope labeling with precursors like acetate-2-13C has been instrumental in elucidating the biosynthesis of these molecules. biorxiv.org By feeding this compound to microorganisms, it may be possible to discover novel glycosylated natural products or to study the incorporation of the lyxose moiety into complex biomolecules.

The design and synthesis of these derivatives will be guided by computational methods like molecular docking and molecular dynamics simulations to predict their interactions with biological targets. rsc.org

Application in Synthetic Biology for Engineered Metabolic Pathways

Synthetic biology, which combines engineering principles with biology, aims to design and construct new biological parts, devices, and systems. d-nb.inforesearchgate.net A key application of synthetic biology is in metabolic engineering, where microbial "factories" are engineered for the bio-based production of fuels, chemicals, and pharmaceuticals. cam.ac.ukmdpi.com

This compound can serve as a crucial tool in this field. By introducing it into engineered metabolic pathways, researchers can trace the flow of carbon and optimize metabolic fluxes to enhance the production of desired compounds. cam.ac.uk This is particularly important for constructing and optimizing novel, non-natural pathways that often suffer from flux imbalances. mdpi.comnih.gov

For instance, synthetic biology tools enable the dynamic control of gene expression in response to metabolic intermediates, allowing cells to efficiently manage cellular resources. cam.ac.uk this compound can be used to monitor the real-time activity of these engineered circuits and to validate the predictions of mathematical models. d-nb.info The ability to track the 13C label through the pathway provides direct evidence of pathway function and can help identify bottlenecks or competing metabolic routes.

The development of biosensors that can detect specific metabolites is another area where this compound can be applied. researchgate.net By engineering cells to respond to the presence of D-lyxose or its downstream metabolites, researchers can create novel screening assays for cellular metabolism.

Table 2: Applications of this compound in Synthetic Biology

Application AreaDescriptionRole of this compound
Metabolic Flux Analysis Quantifying the rates of metabolic reactions in engineered pathways.Provides a traceable carbon source to map and quantify carbon flow through the network.
Pathway Optimization Identifying and alleviating bottlenecks in synthetic metabolic pathways to improve product yield. cam.ac.uknih.govPinpoints steps where the carbon from D-lyxose accumulates, indicating a metabolic bottleneck.
Dynamic Pathway Regulation Engineering genetic circuits that respond to changes in metabolite concentrations. cam.ac.ukActs as a tracer to validate the dynamic response of the engineered system.
Biosensor Development Creating biological sensors for the detection of specific molecules. researchgate.netCan be used as the target analyte or as a tracer to study the metabolic context in which the biosensor operates.

Contribution to Understanding Fundamental Carbohydrate Chemistry and Biochemistry

Isotopically labeled carbohydrates, including those labeled with 13C, have been instrumental in advancing our fundamental understanding of carbohydrate chemistry and biochemistry. unimo.itscribd.com The 13C chemical shifts are highly sensitive to the local chemical environment, providing detailed information about the structure, conformation, and dynamics of carbohydrates in solution. unimo.itrlmc.edu.pk

The use of this compound can contribute significantly to this field. For example, 13C NMR spectroscopy of labeled monosaccharides has been used to determine the concentrations of minor tautomers (different cyclic forms) in solution. unimo.it Studying this compound can provide new insights into the tautomeric equilibrium of this rare sugar and how it is influenced by its environment.

Furthermore, the analysis of carbon-proton coupling constants in labeled carbohydrates provides valuable information about their three-dimensional structures. rlmc.edu.pk This data is crucial for understanding how carbohydrates interact with other molecules, such as enzymes and antibodies. The precise location of the 13C label in this compound allows for specific and unambiguous assignment of NMR signals, facilitating detailed conformational analysis.

The study of reaction mechanisms in carbohydrate chemistry also benefits from the use of isotopic labels. acs.org By tracing the fate of the 13C label during chemical transformations, researchers can elucidate reaction pathways and intermediates. This knowledge is essential for developing new synthetic methods for carbohydrates and for understanding the enzymatic mechanisms of carbohydrate-modifying enzymes.

In essence, this compound serves as a powerful probe to explore the intricate world of carbohydrates, from their fundamental physical properties to their complex biological roles.

Q & A

Q. What experimental protocols are recommended for synthesizing D-Lyxose-2-¹³C with high isotopic purity?

Synthesis of isotopically labeled compounds like D-Lyxose-2-¹³C requires precise control over reaction conditions and purification steps. Key steps include:

  • Isotopic incorporation : Use ¹³C-labeled precursors (e.g., ¹³C-enriched cyanide or formaldehyde) in aldol or Kiliani-Fischer synthesis, optimizing stoichiometry and reaction time to maximize isotopic yield .
  • Purification : Employ column chromatography (e.g., ion-exchange or size-exclusion) followed by recrystallization to isolate the compound. Validate purity via HPLC coupled with mass spectrometry (MS) to confirm isotopic enrichment >98% .
  • Characterization : Report NMR (¹H, ¹³C, and 2D-COSY) and FTIR data to confirm structural integrity and isotopic labeling efficiency .

Q. Which analytical techniques are most effective for validating the structural identity and isotopic enrichment of D-Lyxose-2-¹³C?

  • Nuclear Magnetic Resonance (NMR) : ¹³C-NMR is critical for confirming the position and enrichment of the ¹³C label. Compare chemical shifts with unlabeled D-Lyxose to detect isotopic perturbations .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., Q-TOF) identifies the molecular ion peak and isotopic distribution. Calculate enrichment ratios using natural abundance corrections .
  • Isotopic Ratio Monitoring (IRM) : Use gas chromatography-combustion-IRMS for precise quantification of ¹³C/¹²C ratios, ensuring compliance with metabolic flux analysis requirements .

Q. What protocols ensure stable handling and storage of D-Lyxose-2-¹³C in laboratory settings?

  • Storage : Lyophilize the compound and store in argon-flushed vials at -80°C to prevent degradation. Conduct stability tests via periodic NMR analysis to monitor isotopic integrity over 6–12 months .
  • Handling : Use gloveboxes under inert atmospheres (N₂/Ar) to avoid hygroscopicity or oxidation. Prepare fresh solutions in deuterated solvents (e.g., D₂O) for experiments .

Advanced Research Questions

Q. How can D-Lyxose-2-¹³C be integrated into metabolic flux analysis (MFA) to study carbohydrate metabolism in microbial systems?

  • Tracer Design : Administer D-Lyxose-2-¹³C to cultures during exponential growth. Use pulse-chase protocols to track isotopic incorporation into downstream metabolites (e.g., glycolysis/TCA intermediates) .
  • Data Acquisition : Employ ¹³C-MFA with LC-MS/MS or GC-MS to quantify isotopomer distributions. Use software like INCA or OpenFlux for flux modeling, incorporating mass balance constraints .
  • Validation : Replicate experiments under varying conditions (e.g., carbon limitation) to test flux robustness. Compare results with computational predictions to identify regulatory nodes .

Q. What experimental strategies resolve contradictions in isotopic enrichment data when using D-Lyxose-2-¹³C in complex biological systems?

  • Error Analysis : Quantify technical variability (e.g., MS instrument noise) and biological variability (e.g., cell-to-cell heterogeneity) using ANOVA or mixed-effects models .
  • Control Experiments : Include unlabeled D-Lyxose controls to distinguish isotopic dilution effects from metabolic activity. Use internal standards (e.g., ¹³C-glucose) to normalize MS data .
  • Cross-Validation : Correlate ¹³C-MFA results with transcriptomic or proteomic datasets to confirm metabolic pathway activity .

Q. How can researchers design tracer experiments with D-Lyxose-2-¹³C to investigate non-canonical carbohydrate utilization pathways in extremophiles?

  • Hypothesis-Driven Design : Frame questions using the FINER criteria (Feasible, Novel, Ethical, Relevant). Example: "Does D-Lyxose-2-¹³C catabolism in Sulfolobus spp. involve a novel phosphorylase?" .
  • Multi-Omics Integration : Combine ¹³C-tracing with metagenomic or enzyme activity assays to identify pathway candidates. Use gene knockout strains to validate enzyme roles .
  • Dynamic Sampling : Collect time-resolved samples during tracer infusion to model pathway kinetics. Optimize sampling intervals using pilot studies .

Methodological Considerations Table

Aspect Basic Research Advanced Research
Isotopic Purity HPLC-MS validation IRMS quantification
Flux Analysis Steady-state MFA Dynamic ¹³C-MFA with multi-omics
Data Contradictions Replicate experiments Statistical modeling + cross-validation
Storage Stability Lyophilization protocols Long-term isotopic integrity testing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.